molecular formula C15H13NO B12875077 2-Ethyl-5-phenyl-1,3-benzoxazole CAS No. 402745-81-7

2-Ethyl-5-phenyl-1,3-benzoxazole

Cat. No.: B12875077
CAS No.: 402745-81-7
M. Wt: 223.27 g/mol
InChI Key: AEADBBUECVLTRS-UHFFFAOYSA-N
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Description

2-Ethyl-5-phenylbenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The structure of 2-Ethyl-5-phenylbenzo[d]oxazole consists of a benzene ring fused with an oxazole ring, with an ethyl group at the second position and a phenyl group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-phenylbenzo[d]oxazole can be achieved through various methods. One common approach involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone. For instance, the reaction of 2-aminophenol with 2-ethylbenzaldehyde under acidic conditions can yield 2-Ethyl-5-phenylbenzo[d]oxazole .

Another method involves the oxidative cyclization of 2-aminophenols with alcohols using iron-organic framework catalysts. This one-pot reaction can be carried out under heterogeneous catalysis conditions, providing a high yield of the desired product .

Industrial Production Methods

Industrial production of 2-Ethyl-5-phenylbenzo[d]oxazole typically involves large-scale synthesis using optimized reaction conditions. The use of efficient catalysts and controlled reaction environments ensures high yield and purity of the compound. The scalability of the synthetic routes mentioned above makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-phenylbenzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups onto the benzoxazole ring.

Scientific Research Applications

2-Ethyl-5-phenylbenzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-5-phenylbenzo[d]oxazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tyrosinase activity, which is crucial in melanin biosynthesis. The compound binds to the active site of tyrosinase, preventing the enzyme from catalyzing the oxidation of tyrosine to melanin . This inhibition is facilitated by hydrophobic and hydrogen bonding interactions between the compound and the enzyme .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzo[d]oxazole: Similar in structure but lacks the ethyl group at the second position.

    2-Methylbenzo[d]oxazole: Similar but has a methyl group instead of an ethyl group.

    2-Ethylbenzo[d]thiazole: Similar but contains a sulfur atom in place of the oxygen atom in the oxazole ring.

Uniqueness

2-Ethyl-5-phenylbenzo[d]oxazole is unique due to the presence of both ethyl and phenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a scaffold for drug design and its effectiveness in various applications .

Properties

CAS No.

402745-81-7

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

2-ethyl-5-phenyl-1,3-benzoxazole

InChI

InChI=1S/C15H13NO/c1-2-15-16-13-10-12(8-9-14(13)17-15)11-6-4-3-5-7-11/h3-10H,2H2,1H3

InChI Key

AEADBBUECVLTRS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(O1)C=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

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